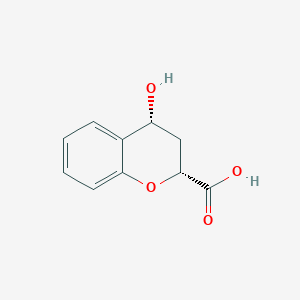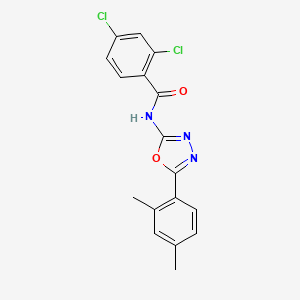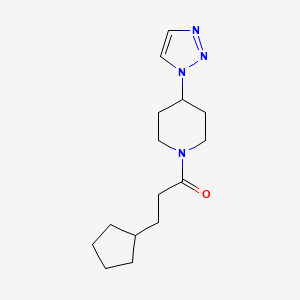![molecular formula C24H22N6OS B2519603 2-苯基-N-[6-(4-苯基哌嗪-1-基)嘧啶-4-基]-1,3-噻唑-4-甲酰胺 CAS No. 1396686-42-2](/img/structure/B2519603.png)
2-苯基-N-[6-(4-苯基哌嗪-1-基)嘧啶-4-基]-1,3-噻唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique properties and has been the subject of extensive research in recent years. In
科学研究应用
阿尔茨海默病 (AD) 治疗
抗惊厥活性
糖原合成酶激酶 (GSK)-3β 抑制
作用机制
Target of Action
The primary target of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain .
Mode of Action
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide interacts with its target, AChE, by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, and it is a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide affects the cholinergic neurotransmission pathway . This pathway plays an important role in learning and memory . By inhibiting AChE, the compound prevents the breakdown of ACh, thereby enhancing cognition functions .
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties that allow it to reach its target in the brain .
Result of Action
The result of the action of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is the inhibition of AChE, leading to an increase in the concentration of ACh in the brain . This can help to alleviate the symptoms of diseases characterized by low levels of ACh, such as Alzheimer’s disease .
生化分析
Biochemical Properties
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide has been shown to interact with several enzymes and proteins. Notably, it acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, responsible for breaking down the neurotransmitter acetylcholine . This interaction is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholine levels are typically reduced. The compound’s inhibitory activity against acetylcholinesterase has been confirmed through molecular docking studies and kinetic analysis .
Cellular Effects
The effects of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as an acetylcholinesterase inhibitor can enhance cholinergic neurotransmission, thereby improving cognitive functions . Additionally, the compound has shown potential anticonvulsant activity in animal models, indicating its impact on neuronal cells and their excitability .
Molecular Mechanism
At the molecular level, 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition is a mixed-type, involving both competitive and non-competitive mechanisms . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, stabilizing the inhibitor-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity against acetylcholinesterase over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained cognitive benefits and anticonvulsant effects .
Dosage Effects in Animal Models
The effects of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant acetylcholinesterase inhibitory activity, leading to improved cognitive functions and reduced seizure activity . At higher doses, the compound may exhibit toxic or adverse effects, including potential neurotoxicity and hepatotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that may retain or lose the parent compound’s biological activity . The compound’s effects on metabolic flux and metabolite levels are essential considerations in its pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target sites . Additionally, binding proteins may aid in its distribution and localization within specific tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential .
属性
IUPAC Name |
2-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6OS/c31-23(20-16-32-24(27-20)18-7-3-1-4-8-18)28-21-15-22(26-17-25-21)30-13-11-29(12-14-30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2,(H,25,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYAKWOIAAKAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

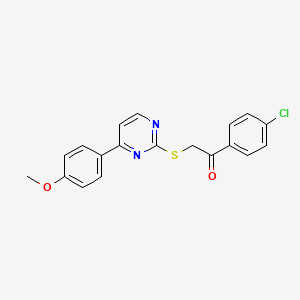


![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)
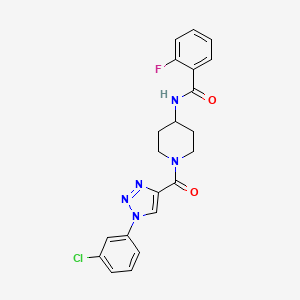
![Methyl 2-[(2-naphthylsulfonyl)amino]acetate](/img/structure/B2519529.png)
![(E)-4-(Dimethylamino)-N-[(1-thiophen-2-ylcyclopentyl)methyl]but-2-enamide](/img/structure/B2519534.png)

